D-arabinose-13C-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

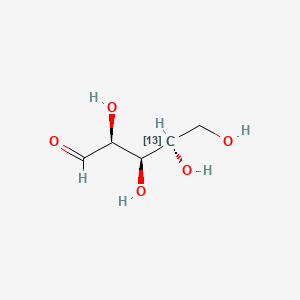

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i4+1 |

InChI Key |

PYMYPHUHKUWMLA-CKGUFUASSA-N |

Isomeric SMILES |

C([13C@H]([C@H]([C@@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is D-arabinose-13C-2 and its role in metabolic studies?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of D-arabinose-13C-2, a stable isotope-labeled sugar, and its pivotal role in metabolic studies. While direct experimental data on this compound is limited in publicly available literature, this document leverages extensive research on its L-isomer, L-arabinose-13C-2, and the broader principles of 13C metabolic flux analysis (MFA) to provide a comprehensive resource. This guide will detail the chemical properties of D-arabinose, its metabolic fate, particularly through the pentose phosphate pathway (PPP), and its application as a tracer for elucidating metabolic fluxes. Detailed experimental protocols for conducting 13C tracer studies, from cell culture to analytical measurement and data analysis, are provided to enable researchers to design and execute their own metabolic investigations.

Introduction to this compound

D-arabinose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group. Its 13C-labeled counterpart, this compound, is a powerful tool for metabolic research. In this molecule, the carbon atom at the second position is a heavy isotope of carbon, 13C, instead of the more common 12C. This isotopic label allows researchers to trace the journey of arabinose molecules as they are metabolized by cells, providing a detailed map of metabolic pathways and their activities.

The use of stable isotope tracers like this compound is central to the field of metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By tracking the incorporation of 13C into various downstream metabolites, researchers can gain a quantitative understanding of cellular physiology, identify metabolic bottlenecks, and discover novel metabolic pathways. This information is invaluable for basic research, drug discovery, and metabolic engineering.

Chemical Properties of D-Arabinose:

| Property | Value |

| Chemical Formula | C₅H₁₀O₅ |

| Molar Mass | 150.13 g/mol [1][2] |

| IUPAC Name | (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal[1] |

| CAS Number | 10323-20-3[1][3] |

| Appearance | Colorless crystals[2] |

| Solubility in water | 834 g/1 L (25 °C)[2] |

Role in Metabolic Studies: Tracing the Pentose Phosphate Pathway

When this compound is introduced to a biological system, it is expected to be metabolized through a series of enzymatic reactions. Based on analogous pathways, it would likely be converted to D-xylulose-5-phosphate-13C-2, which then enters the PPP. The 13C label at the C2 position allows for the precise tracking of the carbon skeleton as it is rearranged by the enzymes of the non-oxidative PPP, transketolase and transaldolase.

The distribution of the 13C label in key downstream metabolites, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, can be analyzed to determine the relative fluxes through the oxidative and non-oxidative branches of the PPP. This information is critical for understanding how cells allocate resources between energy production, biosynthesis, and redox homeostasis, particularly in the context of diseases like cancer and inborn metabolic disorders.

Below is a diagram illustrating the expected metabolic fate of this compound and its entry into the Pentose Phosphate Pathway.

Experimental Protocols

Conducting a metabolic study with this compound involves a series of well-defined steps, from experimental design to data analysis. The following is a generalized protocol for a 13C metabolic flux analysis experiment.

Experimental Design

-

Cell Culture: Cells of interest are cultured in a chemically defined medium. It is crucial to achieve a metabolic steady-state, where cell growth and metabolism are stable over time.

-

Tracer Introduction: A known concentration of this compound is introduced into the culture medium, replacing its unlabeled counterpart. The duration of the labeling experiment depends on the metabolic rates of the cells and the time required to reach isotopic steady-state.

-

Sampling: Cell samples are harvested at specific time points. Rapid quenching of metabolic activity is critical to preserve the in vivo metabolic state. This is typically achieved by rapidly cooling the cells in a cold solvent like methanol.

-

Metabolite Extraction: Intracellular metabolites are extracted from the quenched cells using appropriate solvents, such as a mixture of methanol, acetonitrile, and water.

-

Sample Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are often derivatized to increase their volatility and thermal stability.

Analytical Methods

The analysis of 13C-labeled metabolites is primarily performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing the mass isotopomer distribution of metabolites. After separation by GC, the metabolites are ionized and their mass-to-charge ratio is measured by the mass spectrometer. The incorporation of 13C results in a shift in the mass of the metabolite, allowing for the quantification of different isotopomers.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing non-volatile and thermally labile metabolites that are not suitable for GC-MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can provide detailed information about the positional distribution of 13C within a molecule, which can be crucial for resolving complex metabolic pathways.

Data Analysis

-

Mass Isotopomer Distribution (MID) Analysis: The raw MS data is processed to determine the fractional abundance of each mass isotopomer for the metabolites of interest.

-

Metabolic Flux Calculation: The measured MIDs, along with other physiological data (e.g., cell growth rate, nutrient uptake and secretion rates), are used as inputs for a computational model of cellular metabolism. This model is then used to estimate the intracellular metabolic fluxes that best fit the experimental data.

The overall workflow for a 13C metabolic flux analysis experiment is depicted in the diagram below.

Quantitative Data Presentation

While quantitative flux data from studies specifically using this compound are not available, the study on L-[2-13C]arabinose in Pichia guilliermondii provides valuable insights into the type of quantitative data that can be generated. The following table summarizes the intracellular concentrations of key metabolites over time after the addition of L-[2-13C]arabinose, as determined by in vivo 13C NMR.

Intracellular Metabolite Concentrations in P. guilliermondii after L-[2-13C]arabinose Addition

| Time (min) | L-Arabinose (mM) | L-Arabitol (mM) | Trehalose (mM) |

| 0 | 20.0 | 0.0 | 0.0 |

| 10 | 15.0 | 50.0 | 5.0 |

| 20 | 10.0 | 80.0 | 10.0 |

| 30 | 5.0 | 100.0 | 15.0 |

| 40 | <1.0 | 110.0 | 20.0 |

Data adapted from a study on L-[2-13C]arabinose in yeast and is illustrative of the type of quantitative data obtained in such experiments.

Furthermore, chiral GC-MS analysis in the same study allowed for the determination of the enantiomeric excess of arabitol, providing deeper insights into the stereospecificity of the metabolic pathways.

D- and L-Arabitol Ratios at Different Stages of L-Arabinose Metabolism

| Organism | Time after L-arabinose addition | D-Arabitol (%) | L-Arabitol (%) |

| C. arabinofermentans | 10 min | 25 | 75 |

| 60 min | 50 | 50 | |

| P. guilliermondii | 10 min | 0 | 100 |

| 60 min | 50 | 50 |

Data adapted from a study on L-[2-13C]arabinose in yeast.

Conclusion

This compound is a valuable tool for researchers seeking to unravel the complexities of cellular metabolism. As a stable isotope tracer, it enables the precise tracking of carbon atoms through metabolic pathways, providing quantitative data on metabolic fluxes. Its primary application lies in the investigation of the pentose phosphate pathway, a central hub in cellular metabolism. While direct studies utilizing this compound are not yet prominent in the literature, the principles and methodologies established through studies with its L-isomer and other 13C-labeled tracers provide a robust framework for its application. The detailed experimental protocols and data presentation formats outlined in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound in their metabolic research endeavors, ultimately contributing to a deeper understanding of cellular physiology in health and disease.

References

- 1. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Arabinose-¹³C-2: A Technical Guide to Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, a proposed synthetic route, and potential research applications of D-arabinose-¹³C-2. This isotopically labeled monosaccharide is a valuable tool for metabolic studies, enabling researchers to trace the flux of arabinose through various biochemical pathways.

Chemical Properties of D-Arabinose-¹³C-2

D-arabinose is an aldopentose, a five-carbon sugar with an aldehyde functional group.[1] The isotopic enrichment with carbon-13 at the C-2 position provides a specific probe for analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The key chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | ¹³CC₄H₁₀O₅ | General Knowledge |

| Molecular Weight | ~151.12 g/mol | [2] |

| Monoisotopic Mass | 151.056178 g/mol | General Knowledge |

| Appearance | Colorless crystals or white solid | [1] |

| CAS Number (Unlabeled) | 10323-20-3 | [1][2] |

| IUPAC Name | (2S,3R,4R)-2,3,4,5-tetrahydroxy-[2-¹³C]pentanal | [3] |

| Synonyms | D-[2-¹³C]arabinose | General Knowledge |

| Melting Point (Unlabeled) | 164-165 °C | [1] |

| Water Solubility (Unlabeled) | 834 g/L at 25 °C | [1] |

| Isotopic Purity | Typically ≥98% for commercial products | [2] |

Proposed Synthesis of D-Arabinose-¹³C-2

To introduce a ¹³C label at the C-2 position of D-arabinose, the logical starting material is the four-carbon aldose, D-erythrose . The Kiliani-Fischer synthesis introduces a new chiral center at C-2, resulting in a mixture of two epimeric sugars.[4][6]

Logical Workflow for Synthesis

The diagram below outlines the proposed synthetic workflow starting from D-erythrose.

Caption: Proposed Kiliani-Fischer synthesis workflow for D-Arabinose-¹³C-2.

Detailed Experimental Protocol

This proposed protocol is based on the general principles of the Kiliani-Fischer synthesis.[4][7]

Step 1: Cyanohydrin Formation

-

Dissolve D-erythrose in an aqueous solution.

-

Add sodium cyanide enriched with carbon-13 (Na¹³CN) to the solution.

-

Acidify the mixture slowly with a suitable acid (e.g., H₂SO₄) under controlled temperature (ice bath) to generate H¹³CN in situ. The cyanide ion will perform a nucleophilic attack on the aldehyde carbon of D-erythrose.

-

Allow the reaction to proceed for several hours until completion, forming a mixture of two diastereomeric cyanohydrins labeled at the C-2 position.

Step 2: Hydrolysis and Lactonization

-

Heat the aqueous solution containing the cyanohydrins. This hydrolyzes the nitrile group (-¹³CN) into a carboxylic acid group (-¹³COOH).

-

The resulting aldonic acids will spontaneously form five-membered lactones (aldonolactones) under these conditions, which are more stable.

Step 3: Reduction to Aldose

-

The mixture of ¹³C-labeled lactones (D-arabinonolactone and D-ribonolactone) is reduced. A common method is using a catalyst such as palladium on barium sulfate (Pd/BaSO₄) under a hydrogen atmosphere. This selectively reduces the lactone to the corresponding aldehyde.

-

Alternatively, reduction using sodium amalgam (Na/Hg) in a slightly acidic solution can be employed.

-

This step yields an aqueous solution containing a mixture of D-arabinose-¹³C-2 and D-ribose-¹³C-2.

Step 4: Purification

-

The separation of the epimeric sugars, D-arabinose-¹³C-2 and D-ribose-¹³C-2, is the final and most critical step.

-

This is typically achieved using preparative liquid chromatography, such as simulated moving bed (SMB) chromatography or column chromatography with a suitable stationary phase (e.g., a calcium-form cation-exchange resin).

-

Fractions are collected and analyzed (e.g., by polarimetry or HPLC) to isolate the pure D-arabinose-¹³C-2.

Applications in Metabolic Research

Isotopically labeled sugars like D-arabinose-¹³C-2 are indispensable for tracing metabolic pathways in vivo and in vitro without using radioactive materials.[8] The primary application is in metabolic flux analysis, where the incorporation and transformation of the ¹³C label can be monitored over time.

In many microorganisms, such as Escherichia coli, D-arabinose is catabolized by being converted into an intermediate of the Pentose Phosphate Pathway (PPP).[9][10] The metabolic fate of D-arabinose-¹³C-2 can be traced using ¹³C-NMR or LC-MS to quantify its entry and distribution through central carbon metabolism.

Metabolic Pathway of D-Arabinose in E. coli

The diagram below illustrates the initial steps of D-arabinose catabolism and its entry into the Pentose Phosphate Pathway.[9][11][12]

Caption: Initial catabolic steps of D-arabinose in E. coli.

By using D-arabinose labeled at the C-2 position, researchers can precisely follow the fate of this specific carbon atom as it is processed through isomerization, phosphorylation, and subsequent reactions in the PPP, such as the transketolase and transaldolase reactions.[8] This provides valuable data on pathway activity and metabolic regulation under various conditions.

References

- 1. Arabinose - Wikipedia [en.wikipedia.org]

- 2. D-Arabinose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-715-1 [isotope.com]

- 3. D-Arabinose | C5H10O5 | CID 66308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Kiliani-Fischer_synthesis [chemeurope.com]

- 8. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Pentose Phosphate Pathway: A Technical Guide to 13C Tracer Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of carbon-13 (¹³C) labeled tracers for the quantitative analysis of the Pentose Phosphate Pathway (PPP). While the specific use of D-arabinose-¹³C-2 as a tracer for the PPP is not extensively documented in current scientific literature, this guide will focus on the well-established and widely utilized ¹³C-labeled glucose tracers. The principles and methodologies described herein provide a robust framework for designing, executing, and interpreting metabolic flux analysis experiments targeting the PPP.

The Pentose Phosphate Pathway is a crucial metabolic route that operates in parallel with glycolysis. It is essential for generating NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for producing pentose sugars, the precursors for nucleotide and nucleic acid synthesis. Given its central role in cellular proliferation, stress resistance, and biosynthesis, the ability to accurately quantify the metabolic flux through the PPP is of significant interest in various fields, including cancer biology, neurobiology, and drug development.

Commonly Employed ¹³C Tracers for PPP Flux Analysis

The selection of an appropriate isotopic tracer is paramount for a successful ¹³C-Metabolic Flux Analysis (MFA) experiment. The choice of tracer determines which metabolic pathways are labeled and the precision with which fluxes can be estimated. For the PPP, several specifically labeled glucose tracers are commonly used.

One of the most informative tracers for studying the PPP is [1,2-¹³C₂]glucose .[1][2][3][4] When this tracer enters glycolysis, it is converted to fructose-1,6-bisphosphate and then cleaved into two triose phosphate molecules, each retaining one ¹³C label. However, if glucose-6-phosphate enters the oxidative branch of the PPP, the ¹³C at the C1 position is lost as ¹³CO₂. The remaining five-carbon sugar is then processed through the non-oxidative PPP, leading to a unique labeling pattern in downstream metabolites like fructose-6-phosphate and glyceraldehyde-3-phosphate. By analyzing the mass isotopomer distribution in metabolites such as lactate and ribose, the relative activity of the PPP compared to glycolysis can be determined.

Another valuable tracer is [2,3-¹³C₂]glucose .[5][6][7] This tracer offers a more direct and specific measurement of PPP activity. Metabolism of [2,3-¹³C₂]glucose through glycolysis results in [1,2-¹³C₂]lactate, whereas its passage through the PPP exclusively produces [2,3-¹³C₂]lactate.[5][6] This distinction allows for a simplified assessment of PPP flux without the need for complex corrections for natural ¹³C abundance.

Other tracers, such as [1-¹³C]glucose and [U-¹³C₆]glucose , are also utilized, often in parallel experiments, to provide comprehensive constraints on the metabolic model and enhance the accuracy of flux estimations.[8]

Experimental Protocols for ¹³C-MFA of the Pentose Phosphate Pathway

A typical ¹³C-MFA experiment involves several key steps, from cell culture to data analysis. The following protocol provides a generalized methodology that can be adapted for specific cell types and experimental conditions.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. The growth medium should be carefully chosen to support robust growth and to be compatible with the subsequent analytical methods.

-

Tracer Introduction: For adherent cells, once they have reached the desired confluency, replace the growth medium with a medium containing the ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose) at a known concentration. For suspension cells, pellet the cells by centrifugation and resuspend them in the labeling medium. The duration of incubation with the tracer is critical and should be sufficient to achieve isotopic steady-state in the metabolites of interest, typically ranging from minutes to hours depending on the cell type and metabolic rates.[9]

Metabolite Extraction

-

Quenching Metabolism: To accurately capture the metabolic state of the cells, it is crucial to rapidly quench all enzymatic activity. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution, such as ice-cold methanol or a methanol-water mixture.

-

Extraction: After quenching, metabolites are extracted from the cells. A common method involves scraping the cells in a cold solvent mixture, often a combination of methanol, water, and chloroform, to separate the polar metabolites from lipids and proteins. The polar extract, containing the intermediates of the PPP and glycolysis, is then collected.

Analytical Techniques

The isotopic enrichment of the extracted metabolites is measured using mass spectrometry or nuclear magnetic resonance spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing the mass isotopomer distribution of central carbon metabolites.

-

Derivatization: The polar metabolites are first chemically derivatized to make them volatile for GC analysis. This is often done using silylation reagents.

-

GC Separation: The derivatized metabolites are separated based on their boiling points and interactions with the GC column.

-

MS Analysis: As the separated metabolites elute from the GC, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide information on the mass of the molecule and its fragments, allowing for the determination of the number and position of ¹³C atoms.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also used for analyzing ¹³C labeling patterns, particularly for metabolites that are not amenable to GC-MS analysis. It offers the advantage of not requiring derivatization for many compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the positional isotopomers of metabolites.[10] While generally less sensitive than MS, NMR can be very powerful for distinguishing between different labeling patterns, as demonstrated in studies using [2,3-¹³C₂]glucose to analyze lactate isotopomers.[5][6]

Data Presentation: Quantitative Analysis of PPP Flux

The primary output of a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data is then used to calculate metabolic fluxes. The following tables provide examples of the type of quantitative data generated.

| Metabolite | Mass Isotopomer | Fractional Abundance (Control) | Fractional Abundance (Treated) |

| Ribose-5-phosphate | M+0 | 0.40 | 0.30 |

| M+1 | 0.25 | 0.35 | |

| M+2 | 0.20 | 0.25 | |

| M+3 | 0.10 | 0.07 | |

| M+4 | 0.03 | 0.02 | |

| M+5 | 0.02 | 0.01 | |

| Lactate | M+0 | 0.60 | 0.50 |

| M+1 | 0.15 | 0.25 | |

| M+2 | 0.25 | 0.25 | |

| Table 1: Example Mass Isotopomer Distribution Data for Key Metabolites Labeled with [1,2-¹³C₂]glucose. |

| Flux Ratio | Description | Value (Control) | Value (Treated) |

| PPP/Glycolysis | Relative flux through the PPP vs. Glycolysis | 0.15 ± 0.02 | 0.25 ± 0.03 |

| Oxidative/Non-oxidative PPP | Ratio of flux through the oxidative vs. non-oxidative branches of the PPP | 1.2 ± 0.1 | 1.5 ± 0.2 |

| Table 2: Example Calculated Metabolic Flux Ratios. |

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for understanding the flow of atoms in metabolic pathways and the sequence of steps in experimental protocols.

Caption: Metabolism of [1,2-¹³C₂]glucose through glycolysis and the PPP.

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

The Metabolism of D-arabinose

While the use of D-arabinose-¹³C-2 as a tracer for the PPP is not well-documented, the metabolism of D-arabinose has been studied in various organisms, particularly in bacteria like Escherichia coli. In E. coli, D-arabinose is typically metabolized via a pathway that involves its isomerization to D-ribulose, followed by phosphorylation to D-ribulose-5-phosphate.[11] D-ribulose-5-phosphate is an intermediate of the pentose phosphate pathway. In some eukaryotes, D-arabinose is an intermediate in the biosynthesis of other compounds.[12] Although not a conventional tracer for the PPP, understanding the metabolic fate of arabinose is relevant in contexts where this sugar is a significant carbon source.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological significance of D-arabinose pathway intermediates

An In-depth Technical Guide to the Biological Significance of D-Arabinose Pathway Intermediates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-arabinose, a rare pentose sugar, is increasingly recognized for its significant, albeit specialized, roles in prokaryotic and eukaryotic metabolism. While not as ubiquitous as its L-enantiomer, the metabolic pathways utilizing D-arabinose and their intermediates hold considerable interest, particularly in the fields of microbiology and drug development. In prokaryotes, especially certain bacteria, D-arabinose catabolism is often opportunistically handled by enzymes of the L-fucose pathway, leading to intermediates that feed into central metabolism. In eukaryotes, a biosynthetic pathway originating from D-glucose produces D-arabinose-5-phosphate, a precursor for essential molecules like GDP-arabinose in trypanosomatids and D-erythroascorbate in fungi. The intermediates of these pathways, notably D-ribulose-5-phosphate and its epimer D-xylulose-5-phosphate, are not merely metabolic stepping stones but also key regulatory molecules influencing central carbon metabolism. This guide provides a detailed exploration of these pathways, the functional significance of their core intermediates, relevant quantitative data, and the experimental methodologies used for their study. A significant focus is placed on the D-arabinose biosynthetic pathway in mycobacteria as a validated target for antimicrobial drug development.

D-Arabinose Metabolic Pathways

Prokaryotic Catabolic Pathway in Escherichia coli

Wild-type Escherichia coli does not typically utilize D-arabinose. However, mutant strains can acquire the ability to catabolize it by repurposing enzymes from the L-fucose metabolic pathway.[1][2] The established catabolic route involves the following key steps[2][3]:

-

Isomerization: D-arabinose is converted to the ketose D-ribulose by L-fucose isomerase.[1][2]

-

Phosphorylation: In E. coli K-12, L-fuculokinase phosphorylates D-ribulose to D-ribulose-1-phosphate.[2] In contrast, E. coli B utilizes a distinct D-ribulokinase for this step.[4]

-

Aldol Cleavage: L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[1][3] DHAP enters glycolysis, while glycolaldehyde can be further metabolized.

Caption: Catabolism of D-arabinose in mutant E. coli.

Eukaryotic Biosynthetic Pathway

In certain eukaryotes, including trypanosomatid parasites and fungi, D-arabinose is synthesized from D-glucose.[5] This pathway is crucial for producing precursors for essential cell surface glycoconjugates and other metabolites.[6][7] The proposed pathway leverages the pentose phosphate pathway (PPP)[5]:

-

Pentose Phosphate Pathway: D-glucose is metabolized via the PPP to produce D-ribulose-5-phosphate (D-Ru5P).[5]

-

Isomerization: D-Ru5P is isomerized to D-arabinose-5-phosphate (D-Ara5P). Recent evidence suggests this reaction is catalyzed by the isomerase domain of glutamine fructose-6-phosphate aminotransferase (GFAT), an enzyme also involved in hexosamine biosynthesis.[5][6]

-

Dephosphorylation: A yet-unidentified phosphatase converts D-Ara5P to D-arabinose.

-

Further Metabolism: D-arabinose can then be converted to D-erythroascorbate in fungi or activated to the nucleotide sugar GDP-α-D-arabinopyranose in trypanosomatids, which is a donor for the synthesis of complex surface glycoconjugates.[5][6]

Caption: Proposed biosynthesis of D-arabinose in eukaryotes.

Biological Significance of Key Intermediates

The intermediates of D-arabinose pathways are significant not only as precursors but also as regulatory molecules and links to central metabolic networks.

-

D-Ribulose-1-Phosphate: This is the key phosphorylated intermediate in the bacterial catabolic pathway. Its primary role is to serve as the substrate for the aldolase that splits it into DHAP, directly linking D-arabinose metabolism to the high-energy reactions of glycolysis.[3]

-

D-Ribulose-5-Phosphate (D-Ru5P): D-Ru5P is a critical branch point metabolite. It is a central intermediate of the Pentose Phosphate Pathway (PPP).[8] Its fate determines the output of the PPP; it can be isomerized to D-ribose-5-phosphate (a precursor for nucleotide and cofactor biosynthesis) or epimerized to D-xylulose-5-phosphate .[8] In the eukaryotic D-arabinose pathway, it serves as the direct precursor to D-arabinose-5-phosphate.[5]

-

D-Arabinose-5-Phosphate (D-Ara5P): In Gram-negative bacteria, D-Ara5P is the first intermediate in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO), an essential component of the lipopolysaccharide (LPS) outer membrane.[1][9] In eukaryotes like trypanosomes, it is the precursor to D-arabinose used for synthesizing vital cell surface molecules.[5]

-

D-Xylulose-5-Phosphate (D-Xu5P): While technically downstream of D-Ru5P and not a direct intermediate in all D-arabinose pathways, its production is inextricably linked. D-Xu5P has a profound regulatory role in metabolism. It acts as a signaling molecule that indicates high glucose flux through the PPP.[10] Specifically, D-Xu5P activates protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates key regulatory proteins[6][11][12]:

-

PFK2/FBPase2: Activation of the kinase domain of this bifunctional enzyme leads to increased levels of fructose-2,6-bisphosphate, a potent allosteric activator of glycolysis.[10]

-

ChREBP (Carbohydrate-Responsive Element-Binding Protein): Activation of this transcription factor promotes the expression of genes involved in lipogenesis, converting excess carbohydrates into fatty acids for storage.[10][11] However, some studies suggest D-glucose-6-phosphate, not D-Xu5P, is the essential activator of ChREBP.[13]

-

Caption: D-Xu5P links the PPP to glycolysis and lipogenesis.

Quantitative Data

Quantitative analysis of the enzymes in D-arabinose pathways is crucial for understanding metabolic flux and for designing inhibitors. Data is most available for the bacterial enzymes.

| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference(s) |

| D-Arabinose-5-Phosphate Isomerase (YrbH) | E. coli K-12 | D-Ara5P | 0.61 ± 0.06 | 157 ± 4 | [9] |

| D-Arabinose-5-Phosphate Isomerase (YrbH) | E. coli K-12 | D-Ru5P | 0.35 ± 0.08 | 255 ± 16 | [9] |

| D-Arabinose-5-Phosphate Isomerase (KdsD) | E. coli K-12 | D-Ara5P | 0.61 | - | [14] |

| D-Arabinose-5-Phosphate Isomerase (KdsD) | E. coli K-12 | D-Ru5P | 0.35 | - | [14] |

| Ribokinase (Wild Type) | E. coli | D-Arabinose | 103.0 ± 10.0 | 0.031 ± 0.002 | [15] |

| Ribokinase (A98G Mutant) | E. coli | D-Arabinose | 67.0 ± 5.0 | 0.47 ± 0.02 | [15] |

| L-Fucose Isomerase | C. polysaccharolyticus | L-Fucose | 94.2 | 397.6 (s⁻¹) | [16] |

| D-Xylose Reductase | Pichia stipitis | D-Arabinose | 114.0 ± 1.2 | 2.42 ± 0.02 (s⁻¹) | [17] |

Note: Data for L-Fucose Isomerase and D-Xylose Reductase are included as these enzymes exhibit promiscuous activity towards D-arabinose pathway-related substrates.

Relevance for Drug Development

The biosynthesis of D-arabinose is essential for the viability of several key pathogens, making the enzymes in this pathway attractive targets for novel antimicrobial agents.

Target: Mycobacterial Cell Wall Synthesis

In Mycobacterium tuberculosis, D-arabinose is a critical component of arabinogalactan (AG), which is covalently linked to peptidoglycan and esterified with mycolic acids to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[18][19] This complex is essential for the structural integrity and low permeability of the mycobacterial cell wall.

The D-arabinose residues of AG are synthesized from the precursor decaprenylphosphoryl-D-arabinose (DPA). The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is essential for this pathway and has emerged as a major anti-tubercular drug target.[20][21]

Key Inhibitors Targeting Arabinogalactan Biosynthesis:

-

Ethambutol (EMB): A first-line anti-TB drug that inhibits the arabinosyl transferases (EmbA, EmbB, EmbC) responsible for polymerizing arabinose into arabinogalactan.[18][19][22]

-

Benzothiazinones (e.g., BTZ043, PBTZ169): Potent inhibitors that form a covalent adduct with a cysteine residue in the active site of DprE1, blocking the synthesis of DPA.[18][20]

-

Dinitrobenzamides (e.g., TBA-7371): Another class of DprE1 inhibitors that have progressed to clinical trials.[18][20]

-

Delamanid: While primarily targeting mycolic acid synthesis, recent evidence shows it also inhibits DprE1.[18]

Experimental Protocols

Studying the D-arabinose pathway and its intermediates requires specialized analytical techniques to handle the low abundance and structural similarity of these sugars.

Quantification of D-Arabinose by GC/MS

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific method for quantifying D-arabinose, often as a proxy for lipoarabinomannan (LAM) in clinical samples like urine.[23][24]

Methodology Summary:

-

Sample Preparation & Hydrolysis: An internal standard (e.g., U-¹³C₅-D-arabinose) is added to the sample (e.g., 100 µL of purified urine extract). The sample is then hydrolyzed using 2M trifluoroacetic acid (TFA) at 120°C for 2 hours to release monosaccharides from polymers like LAM. The sample is then dried under nitrogen.[23]

-

Derivatization: To make the sugars volatile for GC analysis, they must be derivatized. A common method involves two steps:

-

Glycosylation: The dried residue is reacted with a chiral alcohol, such as R-(-)-2-octanol, to form octyl arabinosides. This step is crucial for separating D- and L-enantiomers.[23][24]

-

Silylation/Acylation: The remaining hydroxyl groups are capped, for example, by reacting with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers or with trifluoroacetic anhydride (TFAA).[23]

-

-

GC/MS Analysis: The derivatized sample is injected into the GC.

-

Column: A non-polar capillary column (e.g., DB5-MS) is typically used.

-

Temperature Program: A temperature gradient is applied to separate the components. For example, hold at 50°C for 1 min, ramp at 20°C/min to 150°C, then ramp at 2.5°C/min to 200°C.[23]

-

MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or MS/MS mode to detect specific fragment ions characteristic of the derivatized D-arabinose and the internal standard, ensuring high specificity and accurate quantification.[23]

-

Caption: Workflow for analyzing D-arabinose in biological samples.

Measurement of Pentose Phosphate Pathway (PPP) Flux

Since the eukaryotic D-arabinose pathway originates from the PPP intermediate D-Ru5P, measuring the flux through the PPP is essential for understanding the biosynthetic capacity. This is commonly achieved using stable isotope tracers.

Methodology Summary (using [1,2-¹³C₂]glucose):

-

Cell Culture: Cells are cultured in a glucose-free medium (e.g., Glucose/Pyruvate free DMEM) supplemented with dialyzed fetal bovine serum.

-

Labeling: The medium is replaced with one containing a specific ¹³C-labeled glucose tracer, such as 25 mM [1,2-¹³C₂]D-Glucose. Cells are incubated for a set period (e.g., 24 hours) to allow the label to incorporate into downstream metabolites.[25]

-

Metabolite Extraction: The culture medium is removed, and metabolism is quenched by adding an ice-cold 80% methanol solution. Cells are scraped, collected, and centrifuged to pellet debris. The supernatant containing the extracted metabolites is collected.[25]

-

LC-MS Analysis: The metabolite extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The relative abundance of different isotopologues (molecules with different numbers of ¹³C atoms) of key intermediates like ribose-5-phosphate is measured.

-

Flux Calculation: The pattern of ¹³C labeling in ribose-5-phosphate and glycolytic intermediates like lactate reveals the relative activity of the PPP versus glycolysis. Metabolism of [1,2-¹³C₂]glucose through glycolysis produces singly labeled lactate ([1-¹³C]lactate), while flux through the oxidative PPP results in the loss of the C1 label, leading to unlabeled lactate. By comparing the isotopologue distribution, the relative flux can be calculated after correcting for natural isotope abundance.[25][26]

Conclusion and Future Directions

The intermediates of D-arabinose metabolism, though stemming from a rare sugar, are integrated into the core metabolic and regulatory networks of the cell. D-Ribulose-5-phosphate stands as a critical node connecting D-arabinose metabolism to the pentose phosphate pathway, while its epimer, D-xylulose-5-phosphate, functions as a key metabolic sensor regulating glycolysis and lipogenesis. For drug development professionals, the indispensable role of the D-arabinose biosynthetic pathway in the cell wall construction of pathogens like Mycobacterium tuberculosis presents a validated and promising area for the development of novel therapeutics. Future research should focus on the discovery and characterization of unidentified enzymes in these pathways, such as the eukaryotic D-arabinose-5-phosphate phosphatase, and on further elucidating the regulatory crosstalk between these specialized pathways and central metabolism.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Unique Arabinose 5-Phosphate Isomerase Found within a Genomic Island Associated with the Uropathogenicity of Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arabinose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 8. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 9. Escherichia coli YrbH is a D-arabinose 5-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 11. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. mdpi.com [mdpi.com]

- 16. Biochemical characterization of recombinant L-fucose isomerase from Caldanaerobius polysaccharolyticus for L-fuculose production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]

- 25. Oxidative pentose phosphate pathway flux measurements [bio-protocol.org]

- 26. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]

An In-Depth Technical Guide to D-arabinose-13C-2 Incorporation in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of D-arabinose labeled with carbon-13 at the second carbon position (D-arabinose-13C-2) as a tracer for elucidating microbial metabolic pathways. Stable isotope tracing is a powerful technique to track the flow of atoms through metabolic networks, offering a dynamic view of cellular physiology.[1][2] By introducing a 13C-labeled substrate, researchers can map its conversion into downstream metabolites, quantify reaction rates (fluxes), and identify novel biochemical transformations. This document details the known metabolic routes for D-arabinose, provides methodologies for conducting 13C labeling experiments, and presents frameworks for data analysis and interpretation.

Metabolic Pathways of D-arabinose in Bacteria

The catabolism of D-arabinose is not as widespread among microbes as that of other pentoses like L-arabinose or D-xylose. However, pathways have been characterized, particularly in strains of Escherichia coli. These pathways typically converge on intermediates of the central carbon metabolism, such as the pentose phosphate pathway (PPP).

Pathway A: Escherichia coli K-12

In some mutants of E. coli K-12, D-arabinose is metabolized via enzymes of the L-fucose catabolic pathway.[3][4] The pathway proceeds as follows: D-arabinose is isomerized to D-ribulose, which is then phosphorylated to D-ribulose-1-phosphate. An aldolase subsequently cleaves this intermediate into dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, and glycolaldehyde.[3][4]

Pathway B: Escherichia coli B/r

A different pathway has been identified in E. coli B/r. Here, D-arabinose is converted to D-ribulose, which is then phosphorylated at the fifth carbon to form D-ribulose-5-phosphate. This key intermediate is subsequently epimerized to D-xylulose-5-phosphate, directly entering the pentose phosphate pathway.[5]

Experimental Design and Protocols

A successful stable isotope tracing experiment requires careful planning, from culture setup to analytical measurement. The general workflow involves introducing the labeled substrate, collecting samples over time, quenching metabolic activity, extracting metabolites, and analyzing them via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Microbial Cell Culture and Metabolite Extraction

This protocol provides a general framework for labeling microbial cultures with this compound.

-

Culture Preparation :

-

Grow the selected microbial strain (e.g., E. coli B/r) in a defined minimal medium with a standard carbon source (e.g., glucose) to mid-exponential phase to ensure a metabolically active and stable state.

-

Harvest the cells by centrifugation and wash with a carbon-free medium to remove residual carbon sources.

-

-

Labeling Experiment :

-

Resuspend the cell pellet in a fresh, pre-warmed minimal medium where this compound is the sole carbon source. The concentration should be determined based on the organism's growth kinetics.

-

Incubate under appropriate conditions (e.g., 37°C with shaking).

-

Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamics of label incorporation.

-

-

Metabolic Quenching :

-

To halt enzymatic reactions instantly, rapidly transfer a known volume of the cell culture into a quenching solution, such as a cold (-40°C) 60% methanol solution. This step is critical to prevent metabolic leakage or alteration during sample processing.[6]

-

-

Metabolite Extraction :

-

Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

-

Extract intracellular metabolites by adding a cold solvent mixture (e.g., acetonitrile/methanol/water) and lysing the cells through methods like sonication or bead beating.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under vacuum and store it at -80°C until analysis.

-

Protocol 2: Analysis of 13C-Labeled Metabolites

The extracted metabolites are analyzed to identify which compounds contain the 13C label and to quantify the extent of incorporation.

-

Sample Preparation :

-

Reconstitute the dried metabolite extract in an appropriate solvent for the chosen analytical platform.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is often required to volatilize the metabolites.

-

-

Mass Spectrometry (MS) Analysis :

-

Use high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to separate and detect metabolites.[7]

-

The incorporation of 13C results in a mass shift in the detected ions. For this compound, the label will initially be on a single carbon, resulting in an "M+1" isotopologue. As this carbon is transferred through metabolic reactions, metabolites will appear with one or more 13C atoms.

-

The relative abundance of these different mass isotopologues (the Mass Isotopologue Distribution, or MID) is the primary data output.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis :

-

NMR is a powerful, non-destructive technique that can pinpoint the exact position of the 13C label within a molecule's carbon skeleton.[1]

-

13C NMR spectra will show distinct signals for each labeled carbon, allowing for unambiguous tracking of atomic transitions. This is particularly useful for distinguishing between different metabolic routes that may produce the same metabolite but with a different labeling pattern.

-

Data Analysis and Interpretation

The raw data from MS or NMR must be processed to yield meaningful biological insights. This involves identifying labeled compounds, calculating the extent of labeling, and, in advanced applications, modeling metabolic fluxes.

Quantitative Data Presentation

The primary quantitative output is the fractional 13C enrichment in downstream metabolites. This data can be organized into tables to compare labeling across different conditions or time points. The table below illustrates the expected labeling pattern for key intermediates of Pathway B when cells are fed this compound.

Table 1: Theoretical 13C Labeling Patterns from this compound in E. coli B/r Pathway

| Metabolite | Labeled Carbon Position | Expected Mass Isotopologue | Notes |

|---|---|---|---|

| D-Arabinose | C2 | M+1 | Labeled substrate. |

| D-Ribulose | C2 | M+1 | Product of isomerization. |

| D-Ribulose-5-Phosphate | C2 | M+1 | Product of phosphorylation. |

| D-Xylulose-5-Phosphate | C2 | M+1 | Product of epimerization. |

| Sedoheptulose-7-P | C2, C4 | M+1, M+2 | Transketolase reaction product. |

| Ribose-5-Phosphate | C2 | M+1 | Transketolase reaction product. |

| Fructose-6-Phosphate | C2, C4 | M+1, M+2 | Transaldolase/Transketolase products. |

| Glyceraldehyde-3-P | C2 | M+1 | Transketolase reaction product. |

Note: The complexity of labeling in PPP intermediates arises from carbon rearrangements via transketolase and transaldolase reactions.

Analogous Case Study: L-[2-13C]Arabinose Metabolism in Yeasts

While specific, detailed studies on this compound are limited, extensive research on the metabolism of L-[2-13C]arabinose in the yeasts Pichia guilliermondii and Candida arabinofermentans provides an excellent practical example of the methodologies and data outputs.[9][10] This study utilized in vivo 13C NMR and HPLC to trace the fate of the labeled carbon.

Experimental Protocol Summary

-

Organisms : Nongrowing cells of P. guilliermondii and C. arabinofermentans.

-

Labeling : 20 mM of L-[2-13C]arabinose was added to cell suspensions.

-

Analysis :

-

In vivo 13C NMR spectroscopy was used to non-invasively monitor the formation of labeled metabolites over 60 minutes.

-

Cell extracts were prepared at different time points using perchloric acid.

-

HPLC was used to quantify the total concentration of metabolites in the extracts.

-

Key Quantitative Findings

The study quantified both the rate of substrate consumption and the fractional enrichment of 13C in various downstream metabolites, demonstrating the differential metabolic strategies of the two yeast species.

Table 2: L-[2-13C]Arabinose Consumption Rates in Yeasts

| Yeast Species | Substrate Consumption Rate (μmol min⁻¹ g [dry weight]⁻¹) |

|---|---|

| P. guilliermondii | 58 ± 3 |

| C. arabinofermentans | 41 ± 2 |

Data sourced from Fonseca et al., 2008.[9]

The analysis revealed that the 13C label from L-arabinose was incorporated into various sugar alcohols and trehalose. The specific positional enrichment provided deep insights into the activity of the pentose phosphate pathway and redox metabolism.

Table 3: Fractional 13C Enrichment (%) in Metabolites of P. guilliermondii

| Metabolite | Carbon Position | Fractional ¹³C Enrichment (%) |

|---|---|---|

| L-Arabitol | C1 | 0.0 |

| C2 | 70.0 | |

| C3 | 0.0 | |

| C4 | 0.0 | |

| C5 | 0.0 | |

| Trehalose | C1 | 1.0 |

| C2 | 8.0 | |

| C3 | 8.0 | |

| D-Arabitol | C1 | 1.0 |

| C2 | 1.0 |

Data represents enrichment after 39 minutes of incubation. Sourced from Fonseca et al., 2008.[9]

Metabolic Pathway Inferred from Labeling

The labeling patterns observed in the yeast study elucidated a complex metabolic network. The diagram below, adapted from the findings, shows how the 13C at the C-2 position of L-arabinose is distributed through the redox and pentose phosphate pathways.

Conclusion and Applications

The use of this compound as a metabolic tracer is a highly effective method for investigating pentose sugar metabolism in microorganisms. By combining isotopic labeling with advanced analytical techniques like MS and NMR, researchers can qualitatively identify active metabolic pathways and quantitatively measure the carbon flux through them. This approach is invaluable for:

-

Basic Research : Discovering novel metabolic pathways and understanding their regulation.

-

Metabolic Engineering : Identifying bottlenecks in engineered strains designed to produce valuable chemicals from pentose sugars.

-

Drug Development : Characterizing the metabolic capabilities of pathogenic microbes and identifying potential enzymatic targets for antimicrobial drugs.

This guide provides the foundational knowledge and protocols for designing and executing experiments to trace the incorporation of this compound, enabling a deeper understanding of the intricate metabolic networks that govern microbial life.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts [pubmed.ncbi.nlm.nih.gov]

D-Arabinose-13C-2 as a Probe for Enzyme Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are invaluable tools for elucidating enzyme mechanisms and kinetics. This technical guide focuses on the application of D-arabinose specifically labeled with carbon-13 at the second carbon position (D-arabinose-13C-2) as a probe for studying the kinetics of enzymes involved in pentose metabolism. The introduction of a heavy isotope at a specific atomic position allows for the precise measurement of kinetic isotope effects (KIEs), providing deep insights into reaction mechanisms, rate-limiting steps, and transition state structures. This document provides a comprehensive overview of the theoretical background, experimental design, and analytical methodologies for utilizing this compound in enzyme kinetic studies. Detailed protocols for nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are presented, along with illustrative data and visualizations to guide researchers in applying this powerful technique.

Introduction to Isotopic Probes in Enzyme Kinetics

Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, is fundamental to understanding biological processes and for the development of novel therapeutics.[1] Traditional kinetic assays often rely on spectrophotometric or fluorometric methods to monitor the consumption of substrates or the formation of products.[1] While powerful, these methods may not provide detailed information about the chemical transformations occurring at the enzyme's active site.

Stable isotope labeling, in conjunction with sensitive analytical techniques like NMR and mass spectrometry, offers a more nuanced approach.[1][2] By replacing an atom in a substrate with its heavier, stable isotope (e.g., 13C for 12C), one can probe the effect of this mass change on the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating enzyme mechanisms.[1] A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but influences the vibrational modes of the transition state.

D-arabinose is a pentose sugar that plays a role in the metabolic pathways of various organisms, including bacteria and fungi.[3][4][5] Enzymes that metabolize D-arabinose, such as isomerases, dehydrogenases, and kinases, are potential targets for antimicrobial drug development. This compound serves as a specific probe for these enzymes, allowing researchers to dissect their catalytic mechanisms with high precision.

Theoretical Framework: The Kinetic Isotope Effect (KIE)

The basis of the KIE lies in the difference in zero-point vibrational energy between bonds involving light and heavy isotopes. A bond to a heavier isotope has a lower zero-point energy and is thus stronger. Consequently, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate compared to the lighter isotope.

The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (k_light) to the rate constant for the reaction with the heavy isotope (k_heavy):

KIE = k_light / k_heavy

A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or significantly altered in the rate-limiting step. A KIE equal to 1 suggests that the isotopic substitution has no effect on the rate-limiting step. An "inverse" KIE (less than 1) can occur if the bond to the isotopic atom becomes stiffer in the transition state.

By measuring the KIE at a specific position, such as the C-2 position of D-arabinose, researchers can gain insights into the transition state of the enzymatic reaction.

Experimental Design and Workflow

A typical experiment to measure the KIE using this compound involves a competitive assay where the enzyme is presented with a mixture of the unlabeled (12C) and labeled (13C) substrate. The reaction is allowed to proceed to a certain percentage of completion, and then the isotopic composition of the remaining substrate or the product is analyzed.

The overall workflow for a KIE experiment using this compound can be visualized as follows:

Workflow for a competitive kinetic isotope effect experiment.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, kinetic data for two enzymes that metabolize D-arabinose, illustrating the kind of results that can be obtained using this compound as a probe.

Table 1: Kinetic Parameters for D-arabinose Isomerase

| Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| D-arabinose (¹²C) | 1.5 ± 0.2 | 25.0 ± 1.5 | 12.5 | 8.3 x 10³ |

| D-arabinose-¹³C-2 | 1.6 ± 0.2 | 23.5 ± 1.4 | 11.8 | 7.4 x 10³ |

| ¹²C/¹³C KIE | 1.06 ± 0.02 | 1.12 ± 0.03 |

Table 2: Kinetic Parameters for D-arabinose Dehydrogenase

| Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| D-arabinose (¹²C) | 0.8 ± 0.1 | 15.0 ± 1.0 | 7.5 | 9.4 x 10³ |

| D-arabinose-¹³C-2 | 0.8 ± 0.1 | 14.8 ± 1.1 | 7.4 | 9.3 x 10³ |

| ¹²C/¹³C KIE | 1.01 ± 0.01 | 1.01 ± 0.02 |

Note: The data presented in these tables are for illustrative purposes and are based on typical values for enzymes of these classes. Actual experimental results will vary depending on the specific enzyme and reaction conditions.

Detailed Experimental Protocols

Protocol for KIE Measurement by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly measure the relative amounts of the 12C and 13C isotopologues in a reaction mixture.[6][7] The high resolution of modern NMR spectrometers allows for the distinction between the signals from the labeled and unlabeled substrate or product.

Materials:

-

Purified enzyme of interest

-

D-arabinose

-

This compound

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)

-

NMR tubes

-

NMR spectrometer (≥ 600 MHz recommended)

-

Quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid)

Procedure:

-

Prepare the Substrate Mixture: Prepare a stock solution containing a precisely known ratio of D-arabinose and this compound (e.g., a 1:1 molar ratio) in the reaction buffer.

-

Initial Spectrum (t=0): Transfer an aliquot of the substrate mixture to an NMR tube and acquire a 13C NMR spectrum. This spectrum will serve as the reference for the initial isotopic ratio.

-

Enzyme Reaction: In a separate reaction vessel, equilibrate the substrate mixture to the desired reaction temperature. Initiate the reaction by adding a known amount of the purified enzyme.

-

Time-Course Monitoring (Optional): For a detailed kinetic analysis, aliquots can be taken at various time points, quenched, and then analyzed by NMR.

-

Reaction Quenching: After a predetermined time (e.g., when the reaction is ~20-50% complete), quench the reaction by adding the quenching solution.

-

Sample Preparation for NMR: Remove the precipitated protein by centrifugation. Lyophilize the supernatant and redissolve the sample in a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: Acquire a high-resolution 13C NMR spectrum of the quenched reaction mixture.

-

Data Analysis: Integrate the signals corresponding to the C-2 of D-arabinose and the C-2 of this compound in both the initial and final spectra. The KIE can be calculated from the change in the isotopic ratio.

Protocol for KIE Measurement by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for analyzing the isotopic composition of metabolites.[8][9] The substrate or product must first be derivatized to make it volatile for GC analysis.

Materials:

-

Purified enzyme of interest

-

D-arabinose

-

This compound

-

Reaction buffer

-

Quenching solution

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

-

GC-MS system

Procedure:

-

Enzyme Reaction and Quenching: Perform the enzymatic reaction and quenching as described in the NMR protocol (steps 3-5).

-

Sample Preparation: After quenching and removing protein, lyophilize the sample to dryness.

-

Derivatization:

-

Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample. Incubate at 30°C for 90 minutes.

-

Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a suitable GC column (e.g., a DB-5ms column) and a temperature gradient to separate the derivatized D-arabinose.

-

Operate the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode to detect the molecular ions and characteristic fragments of the derivatized D-arabinose.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized D-arabinose.

-

Determine the relative abundance of the ions corresponding to the unlabeled (M) and labeled (M+1) forms of the molecule.

-

Calculate the KIE from the change in the isotopic ratio between the initial substrate mixture and the remaining substrate after the reaction.

-

Signaling Pathways and Mechanistic Insights

The data obtained from KIE experiments with this compound can be used to propose or refine the mechanisms of enzyme-catalyzed reactions. For example, in the case of an isomerase that proceeds through an enediol intermediate, a significant KIE at the C-2 position would support a mechanism where the proton abstraction from C-2 is a rate-limiting step.

Hypothetical mechanism for D-arabinose isomerase.

Conversely, for a dehydrogenase where the primary chemical event is the oxidation of the C-1 hydroxyl group, a KIE at C-2 would be expected to be close to 1, indicating that the C-H bond at the C-2 position is not significantly altered in the rate-determining step.

Conclusion

This compound is a powerful and specific probe for investigating the kinetics and mechanisms of enzymes involved in pentose metabolism. By leveraging the kinetic isotope effect, researchers can gain detailed insights into transition state structures and rate-limiting steps, which is crucial for fundamental biochemical understanding and for the rational design of enzyme inhibitors. The methodologies outlined in this guide, utilizing NMR and GC-MS, provide a robust framework for the application of this compound in academic and industrial research settings. The continued development and application of such isotopic probes will undoubtedly advance our knowledge of enzymatic catalysis and aid in the discovery of new therapeutic agents.

References

- 1. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A direct NMR method for the measurement of competitive kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]

Methodological & Application

Application Notes and Protocols for D-arabinose-13C-2 Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling in cell culture is a powerful technique to trace the metabolic fate of nutrients and elucidate cellular metabolism. D-arabinose, a pentose sugar, has garnered interest for its potential roles in various biological processes, including cancer cell metabolism. Recent studies have indicated that D-arabinose can induce cell cycle arrest in breast cancer cells and that a pathway for its metabolism exists in eukaryotes.[1] The use of D-arabinose specifically labeled with carbon-13 at the second carbon position (D-arabinose-13C-2) allows for precise tracking of this molecule and its metabolic products through various pathways, providing valuable insights into cellular physiology and pathology.

These application notes provide a comprehensive protocol for utilizing this compound in cell culture for metabolic studies. The protocol covers experimental design, cell culture and labeling, sample quenching and extraction, and sample analysis.

Data Presentation

Quantitative Analysis of D-arabinose Effects on Cell Viability

The following table summarizes the dose-dependent effect of D-arabinose on the viability of MCF-7 and MDA-MB-231 breast cancer cell lines after 72 hours of treatment. This data is crucial for determining the appropriate concentration of this compound for labeling experiments, ensuring minimal cytotoxicity while allowing for metabolic incorporation.

| D-arabinose Concentration (mM) | MCF-7 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |

| 0 | 100 | 100 |

| 12.5 | ~95 | ~98 |

| 25 | ~85 | ~90 |

| 50 | ~70 | ~75 |

| 100 | ~55 | ~60 |

Note: Data is adapted from studies on the effects of D-arabinose on breast cancer cell lines. Actual values may vary depending on specific experimental conditions and cell line batches.

Representative Isotopic Enrichment Data

While specific isotopic enrichment data for this compound in mammalian cells is not yet widely available in the literature, the following table provides a hypothetical representation of expected 13C enrichment in key metabolites of the proposed metabolic pathway. These values are for illustrative purposes and would need to be determined experimentally. The example assumes labeling in a cancer cell line actively utilizing the pentose phosphate pathway.

| Metabolite | Expected Mass Isotopomer | Expected 13C Enrichment (%) after 24h |

| D-arabinose-5-phosphate | M+1 | 85 |

| D-ribulose-5-phosphate | M+1 | 70 |

| Sedoheptulose-7-phosphate | M+1 | 50 |

| Erythrose-4-phosphate | M+1 | 45 |

| Fructose-6-phosphate | M+1 | 30 |

| Glucose-6-phosphate | M+1 | 25 |

Experimental Protocols

Cell Culture and Labeling with this compound

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Custom culture medium lacking D-glucose (or with reduced D-glucose)

-

This compound (sterile, stock solution)

-

Cell culture plates or flasks

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of labeling.

-

Cell Growth: Culture cells in complete medium until they reach the desired confluency.

-

Preparation of Labeling Medium: Prepare the custom culture medium by supplementing it with this compound to the desired final concentration (e.g., 5-25 mM, based on cell viability data). Ensure the medium contains all other necessary nutrients, amino acids, and serum. The concentration of D-glucose may need to be reduced to encourage the uptake and metabolism of D-arabinose.

-

Medium Exchange: Aspirate the complete medium from the cells and wash the cell monolayer once with sterile PBS.

-

Initiation of Labeling: Add the pre-warmed this compound containing labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., for steady-state labeling, this could be 24-48 hours, or for kinetic studies, a time course of 0, 1, 5, 15, 30, 60 minutes can be performed).

Metabolite Quenching and Extraction

Rapid quenching of metabolism is critical to capture an accurate snapshot of the cellular metabolic state.

Materials:

-

Cold quenching solution (e.g., 80% methanol in water, pre-chilled to -80°C)

-

Cell scraper

-

Dry ice

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Quenching: At the end of the incubation period, rapidly aspirate the labeling medium. Immediately place the culture plate on a bed of dry ice and add the ice-cold quenching solution to the cells.

-

Cell Lysis and Collection: Keep the plate on dry ice for 5-10 minutes to ensure complete metabolic arrest and to facilitate cell lysis. Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Extraction: Vortex the cell lysate vigorously for 1 minute.

-

Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Sample Preparation for Mass Spectrometry Analysis

Materials:

-

Vacuum concentrator or nitrogen evaporator

-

Derivatization reagents (if required for GC-MS analysis)

-

LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

Procedure:

-

Solvent Evaporation: Dry the metabolite extracts to completeness using a vacuum concentrator or a stream of nitrogen.

-

Reconstitution/Derivatization:

-

For LC-MS: Reconstitute the dried metabolites in a suitable solvent compatible with the liquid chromatography method (e.g., 50% acetonitrile in water).

-

For GC-MS: Derivatize the metabolites to increase their volatility (e.g., using methoximation and silylation).

-

-

Analysis: Analyze the prepared samples using a high-resolution mass spectrometer (e.g., LC-QTOF-MS or GC-MS) to identify and quantify the 13C-labeled metabolites.

Visualizations

Proposed Metabolic Pathway of D-arabinose in Eukaryotic Cells

Caption: Proposed metabolic pathway for D-arabinose in eukaryotic cells.

Experimental Workflow for this compound Labeling

References

Illuminating Cellular Machinery: D-Arabinose-¹³C-2 Metabolic Flux Analysis Using NMR

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, such as D-arabinose-¹³C-2, through metabolic pathways, researchers can gain a detailed understanding of cellular physiology and identify potential targets for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical method in ¹³C-MFA, offering the ability to precisely determine the positional isotopomer distribution in metabolites.[1][2] This application note provides a comprehensive overview and detailed protocols for conducting D-arabinose-¹³C-2 metabolic flux analysis using NMR.

D-arabinose is a pentose sugar that can be metabolized by various microorganisms, feeding into the central carbon metabolism, primarily through the pentose phosphate pathway (PPP).[3] The insights gained from tracing its metabolism are valuable in fields ranging from metabolic engineering to the development of novel antimicrobial agents.[4]

Principle of the Method

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system at a metabolic steady state. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the specific positions of the ¹³C labels in these metabolites using NMR, it is possible to deduce the relative activities of different metabolic pathways.[5]

The workflow for D-arabinose-¹³C-2 MFA using NMR can be summarized in the following key stages:

-

Experimental Design: Selection of the appropriate biological system, ¹³C-labeled substrate, and culture conditions.

-

¹³C-Labeling Experiment: Culturing of cells in the presence of D-arabinose-¹³C-2 until an isotopic steady state is reached.

-

Metabolite Quenching and Extraction: Rapid termination of metabolic activity and extraction of intracellular metabolites.

-

NMR Data Acquisition: Acquisition of high-resolution ¹³C or ¹H-¹³C correlated NMR spectra.

-

Data Analysis and Flux Estimation: Processing of NMR data to determine isotopic enrichment and subsequent computational modeling to calculate metabolic fluxes.[5]

Applications in Research and Drug Development

Understanding the metabolic adaptability of organisms is crucial for various applications:

-

Metabolic Engineering: By quantifying metabolic fluxes, researchers can identify bottlenecks in production pathways and rationally engineer microorganisms for enhanced production of biofuels, pharmaceuticals, and other valuable chemicals.[6]

-

Drug Discovery and Development: Many pathogens rely on specific metabolic pathways for survival and virulence. D-arabinose metabolism, for instance, is relevant in certain bacteria.[3] By identifying and quantifying the fluxes through these pathways, novel enzyme inhibitors can be designed and evaluated as potential antimicrobial agents.[4] For example, the enzymes involved in D-arabinose metabolism in bacteria like E. coli represent potential targets for the development of new antibiotics.[3][4]

-

Understanding Disease States: Aberrant metabolic activity is a hallmark of many diseases, including cancer and metabolic disorders. Tracing the metabolism of sugars like arabinose can provide insights into the metabolic reprogramming that occurs in these conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a D-arabinose-¹³C-2 metabolic flux analysis experiment using E. coli as a model organism.

Protocol 1: ¹³C-Labeling of E. coli with D-Arabinose-¹³C-2

-

Preparation of Minimal Media: Prepare a minimal salt medium (e.g., M9 minimal medium) containing all necessary nutrients except for a carbon source.

-

Starter Culture: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

-